4-(4-Fluoro-3-methylphenyl)oxan-4-ol

Description

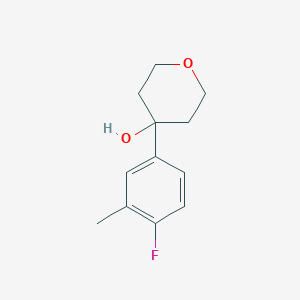

4-(4-Fluoro-3-methylphenyl)oxan-4-ol (CAS: 1340354-06-4) is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyl group at position 4 and a 4-fluoro-3-methylphenyl moiety. This structure combines the rigidity of the oxane ring with the electronic effects of fluorine and methyl substituents on the aromatic ring. The compound was previously available commercially but is now listed as discontinued, with purity reported at 98% .

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYULSGHQBHGHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCOCC2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with 4-(4-Fluoro-3-methylphenyl) Substituents

Several pyrimidine derivatives sharing the 4-(4-fluoro-3-methylphenyl) group exhibit notable anti-inflammatory and analgesic activities. For example:

- 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (2g) : This compound demonstrated superior anti-inflammatory activity (72.3% inhibition of carrageenan-induced paw edema in rats) and analgesic potency (comparable to diclofenac sodium) due to the electron-withdrawing chlorine substituent, which enhances lipophilicity and receptor interactions .

- 4-(4-Fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol (2b) : Exhibited 68.9% anti-inflammatory activity, highlighting the importance of halogen substituents in modulating biological efficacy .

Key Insight : The 4-fluoro-3-methylphenyl group in these derivatives contributes to activity by balancing lipophilicity and electronic effects. However, the pyrimidine core and additional hydroxyl group are critical for target engagement, unlike the oxane ring in 4-(4-Fluoro-3-methylphenyl)oxan-4-ol, which lacks reported bioactivity .

Oxane-Based Analogues

- (3R,4R)-4-(Hydroxymethyl)oxan-3-ol : A structurally related oxane derivative used as a versatile synthon in organic synthesis. Its hydroxymethyl group enables diverse functionalization, contrasting with the aromatic fluorophenyl group in this compound, which may confer steric hindrance or π-π stacking capabilities .

- 4-(3-Bromophenyl)oxane-4-carboxylic Acid : Substitution with a bromophenyl and carboxylic acid group alters solubility and reactivity, suggesting that this compound’s hydroxyl group could facilitate hydrogen bonding in supramolecular applications .

Fluorinated Aromatic Compounds in Materials Science

- Heptaazaphenalene-based HAP-3MF: A green thermally activated delayed fluorescence (TADF) emitter containing a 4-fluoro-3-methylphenyl group. The fluorine atom enhances electron-deficient character, promoting triplet-to-singlet upconversion .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.